REACTION_CXSMILES
|
C1COCC1.O=C1C2C(=CC=CC=2)C(=O)[N:8]1[CH:17]1[CH2:30][C:20]2[NH:21][C:22]3[CH:23]=[CH:24][C:25]([C:28]#[N:29])=[CH:26][C:27]=3[C:19]=2[CH2:18]1.O.NN>C(O)C>[NH2:8][CH:17]1[CH2:30][C:20]2[NH:21][C:22]3[CH:23]=[CH:24][C:25]([C:28]#[N:29])=[CH:26][C:27]=3[C:19]=2[CH2:18]1 |f:2.3|
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C1CC2=C(NC=3C=CC(=CC23)C#N)C1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three neck round bottomed flask, equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
prepare
|
Type
|
FILTRATION
|
Details
|
Filter the crude
|
Type
|
CUSTOM
|
Details
|
reaction in vacuo
|
Type
|
WASH
|
Details
|
wash the solid with THF (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
Collect the mother liquors
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Type
|
FILTRATION
|
Details
|
Purify by silica gel filtration (1.5″ high, very wide SiO2 pad)
|
Type
|
CUSTOM
|
Details
|
Collect the fractions
|
Type
|
ADDITION
|
Details
|
containing product
|
Type
|
CUSTOM
|
Details
|
remove the solvent
|
Type
|
TEMPERATURE
|
Details
|
Add acetonitrile (180 ml) and reflux the mixture for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Collect a brown solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
dry in vacuo overnight at 40° C.
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |